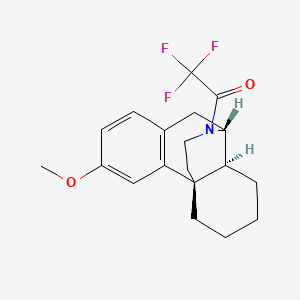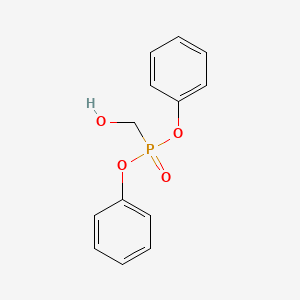
Diphenyl (hydroxymethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl (hydroxymethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a hydroxymethyl group and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl (hydroxymethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Reaction of Diphenylphosphine Oxide with Formaldehyde:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of reagents and conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl (hydroxymethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a phosphonic acid derivative.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives
Reduction: Phosphine derivatives
Substitution: Halogenated or alkylated phosphonate derivatives
Applications De Recherche Scientifique
Diphenyl (hydroxymethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential as a drug candidate or prodrug in the treatment of various diseases.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which diphenyl (hydroxymethyl)phosphonate exerts its effects depends on its specific application. In biochemical contexts, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The molecular targets and pathways involved can vary widely, depending on the specific enzyme or biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Lacks the hydroxymethyl group but shares the diphenylphosphine core.
Dimethyl methylphosphonate: Contains methyl groups instead of phenyl groups and a methylphosphonate core.
Bisphosphonates: Contain two phosphonate groups and are used in the treatment of osteoporosis.
Uniqueness
Diphenyl (hydroxymethyl)phosphonate is unique due to the presence of both phenyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
52364-31-5 |
|---|---|
Formule moléculaire |
C13H13O4P |
Poids moléculaire |
264.21 g/mol |
Nom IUPAC |
diphenoxyphosphorylmethanol |
InChI |
InChI=1S/C13H13O4P/c14-11-18(15,16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10,14H,11H2 |
Clé InChI |
BGXICRHOOKQPMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(CO)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


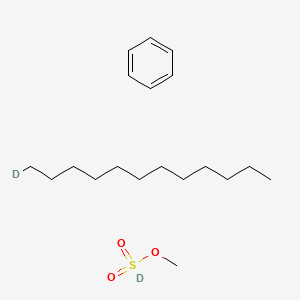
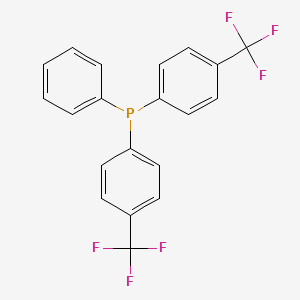


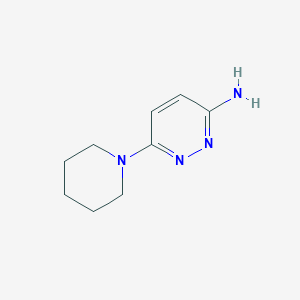
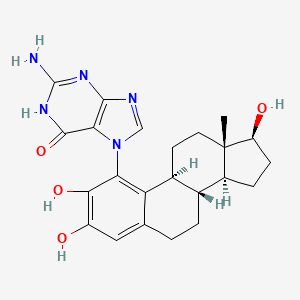
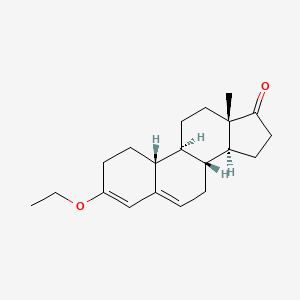
![2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate](/img/structure/B13419259.png)



